molecular formula C23H20FNO4 B3988475 2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B3988475
M. Wt: 393.4 g/mol
InChI Key: KDUWCKWPQZLEGZ-UHFFFAOYSA-N
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Description

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a hexahydro-1H-4,7-methanoisoindole core

Preparation Methods

The synthesis of 2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with an appropriate reagent to introduce the oxoethoxy group.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the hexahydro-1H-4,7-methanoisoindole core.

    Final Assembly: The final step involves the coupling of the fluorophenyl intermediate with the cyclized product under specific reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound shares the fluorophenyl and oxo groups but differs in its overall structure and properties.

    1,2-bis(4-fluorophenyl)diazene: This compound contains two fluorophenyl groups but lacks the complex isoindole core.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO4/c24-16-9-7-13(8-10-16)18(26)12-29-19-4-2-1-3-17(19)25-22(27)20-14-5-6-15(11-14)21(20)23(25)28/h1-4,7-10,14-15,20-21H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWCKWPQZLEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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